molecular formula C15H11ClN2S B15214406 4-((4-Chlorobenzyl)thio)cinnoline CAS No. 6959-27-9

4-((4-Chlorobenzyl)thio)cinnoline

Cat. No.: B15214406
CAS No.: 6959-27-9
M. Wt: 286.8 g/mol
InChI Key: FSGKLUMXHXGGCK-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)thio)cinnoline (CAS: 6959-27-9; synonyms: NSC66097, CID248694) is a cinnoline derivative featuring a 4-chlorobenzylthio substituent at the 4-position of the cinnoline core.

Properties

CAS No.

6959-27-9

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C15H11ClN2S/c16-12-7-5-11(6-8-12)10-19-15-9-17-18-14-4-2-1-3-13(14)15/h1-9H,10H2

InChI Key

FSGKLUMXHXGGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-((4-Chlorobenzyl)thio)cinnoline typically involves the reaction of 4-chlorobenzyl chloride with cinnoline-4-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the thiol group . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

4-((4-Chlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while reduction with NaBH4 produces thiol derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)thio)cinnoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding, which can lead to the discovery of new drugs.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents CAS Number Key Features/Applications
4-((4-Chlorobenzyl)thio)cinnoline 4-Cl-benzylthio at C4 6959-27-9 Synthetic intermediate; NSC66097
4-((4-Chlorobenzyl)thio)-6-fluorocinnoline 4-Cl-benzylthio at C4, F at C6 2195-60-0 Herbicidal activity (weak)
4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline 4-Cl-benzylthio at C4, OMe at C6/C7 5387-86-0 NSC66109; structural diversity
4,6-Bis((4-chlorobenzyl)thio)cinnoline Dual 4-Cl-benzylthio at C4/C6 6957-44-4 Increased steric bulk
4-(4-Chlorobenzyl)pyridine 4-Cl-benzyl at pyridine C4 - CYP2B6 inhibitor

Key Observations:

  • Bis-Substituted Derivatives: Compounds like 4,6-bis((4-chlorobenzyl)thio)cinnoline (CAS: 6957-44-4) exhibit enhanced steric hindrance, which may impact binding to biological targets compared to monosubstituted analogues .

Key Findings:

  • Enzyme Inhibition: The 4-chlorobenzyl group in 4-(4-chlorobenzyl)pyridine was critical for CYP2B6 inhibition, as revealed by CoMFA models. This suggests that similar electronic properties in cinnoline derivatives might enhance enzyme interactions .

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